N-(2,4-difluorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a synthetic acetamide derivative characterized by a central thiazole ring substituted with two phenyl groups at positions 2 and 2. This compound shares structural motifs with pharmacologically active thiazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2OS/c24-17-11-12-19(18(25)13-17)26-21(28)14-20-22(15-7-3-1-4-8-15)27-23(29-20)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVRHRYAZLGLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety and a difluorophenyl group, which are significant for its biological interactions. The chemical structure can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to disrupt microtubule dynamics is particularly noteworthy. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy is likely linked to its ability to interfere with bacterial cell wall synthesis or function .
- Anti-inflammatory Effects : Some research indicates that compounds with similar thiazole structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Efficacy Against Cancer
Several studies have evaluated the efficacy of this compound against different cancer types:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.51 | Tubulin polymerization inhibition |
| HCT116 (Colon) | 0.63 | Induction of apoptosis |
| SW480 (Colorectal) | 0.64 | Cell cycle arrest |
These values indicate that the compound has submicromolar potency against these cancer cell lines, suggesting strong potential for further development as an anticancer agent.
Case Studies
- In Vivo Studies : In murine models, administration of this compound resulted in significant tumor reduction in xenograft models of colon cancer. The study highlighted its potential as a therapeutic agent for colorectal cancer .
- Combination Therapies : Research has also explored the use of this compound in combination with established chemotherapeutics like doxorubicin and paclitaxel. Results showed enhanced efficacy when used together, indicating a synergistic effect that could improve treatment outcomes in resistant cancer types .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, combining α-halo ketones with thiourea derivatives .
- Step 2 : Acetylation of the thiazole intermediate with 2,4-difluoroaniline using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane (DCM) under basic conditions (triethylamine) .
Example Synthesis Table
| Step | Reagents/Conditions | Intermediate/Product | Yield | Source |
|---|---|---|---|---|
| 1 | Thiourea, α-bromoacetophenone, ethanol, reflux | 2,4-Diphenylthiazole | 65–83% | |
| 2 | 2,4-Difluoroaniline, EDC·HCl, DCM, 0°C | Target compound | 52–88% |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
- Acidic Hydrolysis : Refluxing with concentrated HCl produces 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid .
- Basic Hydrolysis : NaOH in aqueous ethanol generates the sodium salt of the acid .
Hydrolysis Conditions
| Reagents | Conditions | Product | Yield | Stability |
|---|---|---|---|---|
| 6M HCl | Reflux, 6h | Carboxylic acid | ~60% | Stable in crystalline form |
| 2M NaOH | RT, 12h | Sodium salt | ~75% | Hygroscopic |
Amide Bond Reactivity
The acetamide moiety participates in nucleophilic substitution or condensation reactions:
- With Hydrazine : Forms hydrazide derivatives, useful for synthesizing triazole-thione hybrids .
- With Grignard Reagents : Alkylation at the carbonyl group generates tertiary alcohols (limited by steric hindrance) .
Stability and Degradation
- Thermal Stability : Decomposes above 250°C without melting, consistent with thiazole-acetamide hybrids .
- Photostability : Susceptible to UV-induced cleavage of the C–S bond in the thiazole ring .
Degradation Products
| Condition | Major Degradants | Mechanism |
|---|---|---|
| UV light | Phenylacetic acid derivatives | C–S bond cleavage |
| Acidic pH | 2,4-Difluoroaniline + thiazole-acetic acid | Amide hydrolysis |
Comparative Reactivity of Analogues
Unresolved Questions and Research Gaps
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Core Structure: The compound’s thiazole-acetamide scaffold is common in medicinal chemistry.
- Substituent Variations: Fluorine vs. Chlorine/Bromine: Derivatives like N-(2,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide () replace fluorine with chlorine, increasing molecular weight (335.23 g/mol) and lipophilicity, which may enhance membrane permeability but reduce solubility .
Pharmacokinetic and Toxicity Considerations
- Metabolism : Fluorine atoms in the target compound may reduce cytochrome P450-mediated oxidation, enhancing half-life compared to N-(2,4-dichlorophenyl) analogs .
- Solubility : The diphenylthiazole moiety likely reduces aqueous solubility relative to N-(2-ethoxyphenyl)-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide (), which contains a polar ethoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
